N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
This compound features a quinazolinone core substituted with a 2-methoxyphenyl group at position 3 and a sulfanyl-acetamide side chain at position 2. The quinazolinone scaffold is known for pharmacological relevance, particularly in kinase inhibition and anticancer research, though specific biological data for this compound remains underexplored in the provided evidence.
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H24N4O3S/c1-15(2)23(3,14-24)26-20(28)13-31-22-25-17-10-6-5-9-16(17)21(29)27(22)18-11-7-8-12-19(18)30-4/h5-12,15H,13H2,1-4H3,(H,26,28) |
InChI Key |
WZFUPXSVJXAXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Thioether Formation: The quinazolinone core can be reacted with a thiol derivative to introduce the thioether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide and thioether linkages.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations
Core Heterocyclic Rings:
Key Observations :
- Substituent variations (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) influence lipophilicity and electronic effects, impacting target binding and solubility .
Functional Group Modifications:
- Cyano Group: Present in the target compound and analogs (e.g., ), this group enhances dipole interactions and may reduce metabolic degradation.
- Sulfanyl Linker : Common across all analogs, this linker contributes to conformational flexibility and thiol-mediated binding .
Key Insights :
- The target compound’s quinazolinone core is associated with kinase inhibition, while triazole/oxadiazole analogs (e.g., ) show broader applications, including anti-inflammatory and antimicrobial activities .
- The 2-methoxyphenyl group may confer selectivity toward estrogen-related targets, contrasting with chlorophenyl derivatives (e.g., ) optimized for hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
